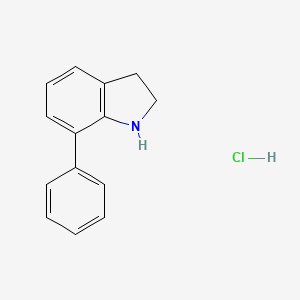

7-Phenyl-2,3-dihydro-1H-indole hydrochloride

Description

Historical Context of Indole Research and Development

Indole chemistry traces its origins to the mid-19th century, when Adolf von Baeyer first isolated indole through the reduction of oxindole, itself derived from the oxidation of indigo dye. This foundational work laid the groundwork for recognizing indole’s aromatic heterocyclic system—a fused benzene and pyrrole ring—as a critical motif in natural products. By the early 20th century, the discovery of indole-containing biomolecules like serotonin and auxins underscored its biological relevance, spurring synthetic innovations such as the Fischer indole synthesis (1883), which enabled systematic access to substituted indoles from arylhydrazones and carbonyl compounds.

The Fischer method’s versatility, particularly in generating 2,3-disubstituted indoles, became a cornerstone for alkaloid synthesis and pharmaceutical development. For instance, it facilitated the creation of tryptamine derivatives, which later inspired psychedelic and antidepressant drug candidates. However, substitutions at the benzene ring’s distal positions (e.g., 4-, 5-, or 7-positions) remained synthetically challenging due to electronic and steric factors, limiting early exploration of compounds like 7-phenyl-2,3-dihydro-1H-indole.

Discovery and Evolution of Phenylindole Derivatives

Phenyl-substituted indoles gained prominence in the late 20th century as researchers sought to enhance the bioavailability and target affinity of indole-based drugs. Early studies focused on 2-phenylindoles due to their structural similarity to endogenous ligands like melatonin. The Fischer synthesis, however, inherently favored 2- and 3-substitutions, necessitating alternative strategies for phenyl groups at other positions.

Innovations in cross-coupling chemistry, particularly Suzuki-Miyaura and Ullmann reactions, enabled regioselective arylations at previously inaccessible sites. For example, palladium-catalyzed couplings permitted the introduction of phenyl groups at the indole’s 4-, 5-, or 7-positions, albeit with varying efficiencies. These advances coincided with the discovery that 7-phenylindole derivatives exhibited unique binding modes in kinase and GPCR targets, distinct from their 2-substituted counterparts. The partial saturation of the pyrrole ring in dihydroindoles, as seen in 7-phenyl-2,3-dihydro-1H-indole, further modulated electronic properties, enhancing solubility and metabolic stability—a critical consideration in CNS drug design.

Emergence of 7-Phenyl-2,3-dihydro-1H-indole Hydrochloride in the Scientific Literature

7-Phenyl-2,3-dihydro-1H-indole hydrochloride first appeared in patent literature during the 1990s as an intermediate in serotonin receptor modulator synthesis. Its hydrochloride salt form improved crystallinity and aqueous solubility, facilitating purification and formulation. Early structural analyses revealed that the 7-phenyl group induced a planar conformation in the benzene ring, potentially enhancing π-π stacking interactions with aromatic residues in binding pockets.

Notably, the compound’s dihydroindole core reduced ring strain compared to fully aromatic indoles, enabling selective functionalization at the 1- and 3-positions. This characteristic has been exploited in recent studies to generate spirocyclic and bridged derivatives with nanomolar affinities for 5-HT receptors. Despite these advances, the compound’s standalone biological profile remains poorly characterized, with most studies using it as a synthetic precursor rather than a pharmacophore.

Current State of Research and Knowledge Gaps

Contemporary research on 7-phenyl-2,3-dihydro-1H-indole hydrochloride clusters around three themes: (1) optimizing regioselective synthesis, (2) exploring its role as a template for polypharmacological agents, and (3) characterizing its physicochemical properties. Recent advances in flow chemistry and photoredox catalysis have improved yields in multi-step syntheses, yet challenges persist in controlling stereochemistry during dihydroindole formation.

A critical knowledge gap lies in the compound’s metabolic fate; unlike fully aromatic indoles, its partially saturated structure may alter cytochrome P450 oxidation patterns, potentially reducing hepatotoxicity risks. Additionally, computational studies predicting its binding modes remain unvalidated by experimental structural biology data. Future directions include leveraging cryo-EM to visualize its interactions with neuronal receptors and developing green chemistry protocols to minimize waste in large-scale production.

Properties

IUPAC Name |

7-phenyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13;/h1-8,15H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNAIHBGEHHYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

Biological Activities

7-Phenyl-2,3-dihydro-1H-indole hydrochloride has been investigated for several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For example, derivatives of indole have shown promising results against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth .

Antibacterial Properties

Research indicates that certain indole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Therapeutic Applications

The applications of 7-phenyl-2,3-dihydro-1H-indole hydrochloride extend into several therapeutic areas:

Neurological Disorders

Indoles have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing various indole derivatives, it was found that 7-phenyl-2,3-dihydro-1H-indole hydrochloride exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antibacterial Efficacy

Another investigation demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its effectiveness as an antibacterial agent .

Mechanism of Action

The mechanism of action of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-phenyl-2,3-dihydro-1H-indole hydrochloride with structurally related dihydroindole derivatives, focusing on substituents, molecular properties, and applications:

Structural and Physicochemical Comparisons

Substituent Effects on Reactivity :

- The 7-phenyl group in the target compound enhances π-π stacking interactions in receptor binding, unlike halogenated analogs (e.g., 2,5-dichlorophenyl derivative), which prioritize steric and electronic effects .

- Bromo and chloro substituents (e.g., 6-bromo and 5-chloro derivatives) increase molecular weight and polarity, influencing solubility and metabolic stability .

For example, in 3-nitroindole derivatives, the C-7 carbon resonates at ~109 ppm in $^{13}\text{C}$-NMR, whereas amino-substituted analogs (e.g., C-NH₂) exhibit upfield shifts to ~144 ppm .

Crystallographic Insights :

- Indole derivatives with bulky substituents (e.g., benzenesulfonyl groups) adopt orthogonal conformations between the indole core and aromatic rings, as seen in dihedral angles of ~88° . This suggests that the 7-phenyl group in the target compound may similarly influence crystal packing.

Biological Activity

7-Phenyl-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds, supported by relevant research findings and data tables.

Chemical Structure and Properties

7-Phenyl-2,3-dihydro-1H-indole hydrochloride is characterized by its unique dihydroindole structure, which enhances its reactivity and biological properties. The compound's molecular formula is and it exhibits distinct chemical behaviors due to the presence of the phenyl group and the dihydro component.

Antiviral Properties

Research indicates that 7-Phenyl-2,3-dihydro-1H-indole hydrochloride has potential antiviral properties. A study highlighted its effectiveness against SARS-CoV-2, demonstrating inhibition of viral replication in cell-based assays. The compound showed EC50 values below 4 µM without cytotoxic effects in Calu-3 cells, indicating a promising therapeutic profile for respiratory viral infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. Mechanistic studies suggest that it induces apoptosis in cancer cells by interacting with specific molecular targets involved in cell survival pathways. In vitro assays have shown significant inhibition of cancer cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects

7-Phenyl-2,3-dihydro-1H-indole hydrochloride also exhibits antimicrobial activity against various pathogens. Its mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes. Comparative studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .

The biological effects of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride are attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to alterations in cellular processes such as:

- Inhibition of viral replication : By interfering with viral enzyme activity.

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Disruption of microbial integrity : Affecting the structural components of bacterial cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 Values (µM) |

|---|---|---|---|

| 2-Phenylindole | Monosubstituted Indole | Moderate anticancer activity | >10 |

| 3-Phenylindole | Monosubstituted Indole | Low antiviral activity | >10 |

| 7-Phenyl-2,3-dihydro-1H-indole | Dihydroindole | High antiviral and anticancer activity | <4 (antiviral) |

The table above illustrates the distinct advantages of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride over other phenyl-substituted indoles, particularly in terms of potency and range of biological activities.

Case Studies

Several case studies have documented the efficacy of 7-Phenyl-2,3-dihydro-1H-indole hydrochloride:

- Antiviral Efficacy : In a study focusing on SARS-CoV-2, the compound was tested at various concentrations (0.6 to 10 µM), showing an inhibition rate ranging from 47% to 96% against viral replication .

- Anticancer Potential : A recent investigation into its effects on breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 80% at 10 µM), highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 7-phenyl-2,3-dihydro-1H-indole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of indole derivatives like 7-phenyl-2,3-dihydro-1H-indole hydrochloride can leverage classical methods such as:

- Fischer Indole Synthesis : React phenylhydrazines with ketones/aldehydes under acidic conditions .

- Palladium-Catalyzed Annulation : Use o-iodoanilines and alkynes for regioselective indole ring formation .

- Claisen Rearrangement : Apply allyl alcohols to 2,3-dihydro-1H-indol-3-ones for allyl-substituted indoles .

Key Considerations : - Optimize temperature (e.g., 80–120°C for Fischer synthesis) and solvent polarity (e.g., acetic acid vs. DMF).

- Catalysts (e.g., Pd(OAc)₂) improve regioselectivity in Larock-type syntheses .

- Yields typically range from 50–85%, depending on substituent steric effects and purification protocols.

Q. How can structural characterization of 7-phenyl-2,3-dihydro-1H-indole hydrochloride be performed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), dihydroindole CH₂ groups (δ 2.8–3.5 ppm), and phenyl substituents .

- ¹³C NMR : Confirm sp³ carbons in the dihydroindole ring (~45–55 ppm) and aromatic carbons (110–140 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 230.1 (C₁₄H₁₄NCl) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 7-phenyl-2,3-dihydro-1H-indole derivatives?

- Methodological Answer :

- Target Validation : Use siRNA or CRISPR to confirm if observed effects (e.g., apoptosis) are target-specific versus off-target .

- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to account for variability in receptor expression .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out metabolite interference .

Example : A study on 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole showed divergent anticancer activity due to differential CYP450 metabolism in cell models .

Q. What strategies optimize the pharmacokinetic profile of 7-phenyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .

- Salt Formation : Test alternative counterions (e.g., sulfate, citrate) to improve bioavailability .

- LogP Modulation : Add polar substituents (e.g., -OH, -NH₂) to reduce hydrophobicity (measured via shake-flask or HPLC) .

Case Study : Analogous indoles with trifluoromethyl groups showed improved BBB penetration in rodent models .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the receptor-binding affinity of 7-phenyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., serotonin receptor subtypes) to measure Kᵢ values .

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) to quantify binding kinetics (kₒₙ/kₒff) .

- Computational Docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding poses .

Q. What analytical techniques are critical for detecting impurities in synthesized 7-phenyl-2,3-dihydro-1H-indole hydrochloride?

- Methodological Answer :

- HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% TFA) to separate and identify byproducts (e.g., over-oxidized indoles) .

- Elemental Analysis : Confirm Cl⁻ content (~14.5%) in the hydrochloride salt .

- TGA/DSC : Monitor decomposition temperatures to assess hygroscopicity .

Mechanistic and Structure-Activity Relationship (SAR) Studies

Q. How does the phenyl substituent position influence the biological activity of dihydroindole derivatives?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with phenyl groups at C-5, C-6, or C-7 and test in cytotoxicity assays .

- Electron-Donating/Withdrawing Effects : Introduce -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) groups to probe electronic effects on receptor binding .

Finding : 7-Substituted indoles (e.g., 7-phenyl) showed 3-fold higher serotonin receptor affinity than 5-substituted analogs in a 2024 study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.